Melflufen hydrochloride

Description

MELPHALAN FLUFENAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for multiple myeloma and has 1 investigational indication.

See also: Melphalan Flufenamide (has active moiety).

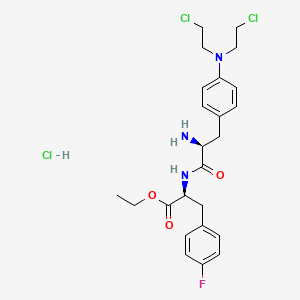

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWSKHHXLCVHI-VROPFNGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl3FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380449-54-7 | |

| Record name | Melphalan flufenamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPHALAN FLUFENAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412470A0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Melflufen Hydrochloride

This guide provides a comprehensive overview of Melflufen hydrochloride, a first-in-class peptide-drug conjugate designed for the treatment of multiple myeloma. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, mechanism of action, experimental data, and relevant protocols.

Chemical Structure and Properties

This compound (melphalan flufenamide hydrochloride) is a dipeptide prodrug of the alkylating agent melphalan.[1][2] Its chemical design as a peptide-drug conjugate enhances its cellular uptake and allows for targeted release of its cytotoxic payload within cancer cells.[3][4] The drug substance is the L,L-isomer, containing two stereogenic centers.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride[6] |

| SMILES | CCOC(=O)--INVALID-LINK--F)NC(=O)--INVALID-LINK--N(CCCl)CCCl)N.Cl[6] |

| CAS Number | 380449-54-7[1][6] |

| Molecular Formula | C24H31Cl3FN3O3[6][7] |

| Molecular Weight | 534.88 g/mol (Hydrochloride Salt)[6][7][8] 498.42 g/mol (Free Base)[5][9] |

| Synonyms | Melphalan flufenamide hydrochloride, J1 hydrochloride, Pepaxto[6][9] |

Mechanism of Action

Melflufen is engineered for enhanced efficacy and tumor cell selectivity compared to its parent compound, melphalan. Its high lipophilicity allows it to rapidly and freely cross cell membranes, bypassing the need for transporter proteins that can be associated with drug resistance.[3][10]

Once inside the cell, Melflufen is rapidly hydrolyzed by peptidases and esterases, which are often overexpressed in multiple myeloma cells.[3][10][11] This enzymatic cleavage releases the hydrophilic and active alkylating agent, melphalan, which then becomes entrapped within the cell, leading to a high intracellular concentration.[4][10][12] The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, which induces irreversible DNA damage, triggers the DNA damage response pathway, and ultimately leads to apoptosis.[1][10][13] This targeted intracellular accumulation results in Melflufen being up to 50-fold more potent than melphalan in myeloma cells.[3][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 380449-54-7|DC Chemicals [dcchemicals.com]

- 3. Melflufen - Oncopeptides [oncopeptides.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Melphalan Flufenamide Hydrochloride | C24H31Cl3FN3O3 | CID 70675838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cenmed.com [cenmed.com]

- 8. abmole.com [abmole.com]

- 9. Melphalan flufenamide - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action - Oncopeptides [oncopeptides.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melphalan flufenamide hydrochloride | 380449-54-7 | BroadPharm [broadpharm.com]

Melflufen Hydrochloride: A Technical Whitepaper on its Role as a Peptide-Drug Conjugate in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melflufen (melphalan flufenamide hydrochloride) represents a novel, first-in-class peptide-drug conjugate (PDC) designed to target and eliminate cancer cells, particularly in multiple myeloma (MM).[1][2][3] Its unique mechanism of action leverages the overexpression of specific enzymes within tumor cells to achieve targeted intracellular delivery and accumulation of a potent alkylating agent.[1][2] This document provides a comprehensive technical overview of melflufen's mechanism, the signaling pathways it modulates, and a summary of key preclinical and clinical data. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: A Targeted Approach

Melflufen is a dipeptide pro-agent of melphalan, engineered for enhanced cellular uptake and tumor-selective activation.[4] The core mechanism can be dissected into three critical stages: cellular entry, enzymatic activation, and induction of cytotoxicity.

Cellular Uptake and Payload Delivery

Due to its high lipophilicity, melflufen passively and rapidly diffuses across the cell membrane, bypassing the need for specific transporter proteins.[1][2][3] This characteristic is crucial as it allows melflufen to circumvent common resistance mechanisms associated with drug efflux pumps or transporter downregulation.[1]

Intracellular Activation by Peptidases and Esterases

Once inside the cell, melflufen is rapidly hydrolyzed by peptidases and esterases, which are significantly overexpressed in multiple myeloma cells compared to normal hematopoietic cells.[1][2] Aminopeptidase N (APN/CD13) is a key enzyme in this process; its elevated expression in MM is often correlated with advanced disease and poorer prognoses.[1][5] This enzymatic cleavage releases the hydrophilic alkylating payloads, primarily melphalan and desethyl-melflufen.[1][3] Because these metabolites are less lipophilic than the parent compound, they are effectively trapped within the tumor cell.[2][6] This targeted hydrolysis creates a steep concentration gradient, driving further influx of melflufen and leading to a massive intracellular accumulation of the cytotoxic agent.[1]

Cytotoxicity via Irreversible DNA Damage

The entrapped alkylating agents induce rapid and irreversible DNA damage, affecting both nuclear and mitochondrial DNA.[1] This extensive damage triggers programmed cell death (apoptosis).[1][2] In vitro studies have demonstrated that this mechanism makes melflufen approximately 50-fold more potent than melphalan itself in myeloma cells, due to the significantly higher intracellular concentration of the alkylator.[1][2][3]

Signaling Pathways and Molecular Consequences

Melflufen's potent anti-myeloma activity stems from its distinct effects on DNA damage and repair signaling pathways compared to its parent compound, melphalan.

Induction of the DNA Damage Response (DDR)

Exposure of MM cells to melflufen leads to the rapid phosphorylation and activation of key DDR proteins, including γ-H2AX, ATR, and CHK1.[5][7][8] This response is observed as early as two hours after exposure, even in melphalan-resistant cell lines.[7][8] In contrast, melphalan induces a much slower and less robust response, with no significant γ-H2AX induction in resistant cells even after 24 hours.[7][8]

Overcoming Melphalan Resistance

A critical distinction in their mechanisms is the effect on DNA repair. Melphalan treatment has been shown to upregulate Ku80, a key protein involved in the non-homologous end-joining pathway that repairs DNA double-strand breaks.[5][7][8] Melflufen, however, does not induce Ku80 upregulation.[7][8] This suggests that melflufen not only causes more extensive DNA damage but also fails to trigger key repair mechanisms that contribute to melphalan resistance. This rapid, robust, and irreversible DNA damage is believed to be the reason for its efficacy in overcoming melphalan-resistant phenotypes.[5][8]

p53-Independent Apoptosis

The cytotoxic activity of melflufen has been shown to be independent of the p53 tumor suppressor protein status.[1][3] This is a significant advantage, as p53 mutations are common in advanced and refractory cancers, often leading to resistance to conventional chemotherapies. Recent studies confirm that melflufen is effective in MM models with mutated or deleted TP53.[9]

Preclinical and Clinical Efficacy Data

Melflufen has demonstrated significant antitumor activity in both preclinical models and clinical trials.

Preclinical Potency

In vitro studies across various cancer types have consistently shown the superior potency of melflufen compared to melphalan.

| Cell Type / Model | Potency Increase (Melflufen vs. Melphalan) | Average IC50 (Melflufen) | Average IC50 (Melphalan) | Reference |

| Myeloma Cells | ~50-fold | Not specified | Not specified | [1][2][3] |

| Solid Tumor Cell Lines (24 lines) | ~44-fold | 0.41 µM | 18 µM | [5] |

| Neuroblastoma Cell Lines (7 lines) | ~270-fold (range 85-810) | Not specified | Not specified | [5] |

| Primary MM Cultures | ~108-fold (range 13-455) | 2.7 nM - 0.55 µM | Not specified | [5] |

Table 1: Summary of In Vitro Potency of Melflufen

Clinical Trial Data Summary

Melflufen, typically in combination with dexamethasone, has been evaluated in several key clinical trials for patients with relapsed/refractory multiple myeloma (RRMM).

| Trial Name (Identifier) | Phase | Patient Population | Key Efficacy Endpoints | Reference |

| O-12-M1 (NCT01897714) | I/II | RRMM refractory to lenalidomide & bortezomib | ORR: 31%, PFS: 5.7 months, OS: 20.7 months | [10] |

| HORIZON (NCT02963493) | II | Heavily pretreated RRMM, incl. triple-class refractory | ORR: 29%, Median PFS: 4.2 months, Median OS: 11.6 months | [6][11] |

| OCEAN (NCT03151811) | III | RRMM refractory to lenalidomide (vs. pomalidomide+dex) | Primary Endpoint Met: Median PFS: 6.8 months (vs. 4.9 months for pom-dex), HR: 0.79 | [9][12] |

Table 2: Summary of Key Melflufen Clinical Trials in RRMM

The Phase III OCEAN study was a head-to-head comparison against pomalidomide plus dexamethasone.[12][13] While melflufen met its primary endpoint of superior Progression-Free Survival (PFS), the key secondary endpoint of Overall Survival (OS) favored the pomalidomide arm (HR 1.104), leading to a partial clinical hold by the FDA in 2021.[12][13] Subgroup analyses suggested the PFS benefit was primarily in patients without a prior autologous stem cell transplant.[12]

Key Experimental Protocols

The following protocols are generalized methodologies based on published studies investigating melflufen.

Protocol: Cell Viability and IC50 Determination

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of melflufen compared to melphalan.

-

Methodology:

-

Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C, 5% CO2.[4]

-

Seeding: Plate cells in 96-well microplates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of melflufen hydrochloride and melphalan. Treat cells in triplicate with a range of concentrations (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).[4]

-

Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Convert raw data to percentage of viability relative to untreated controls. Plot the dose-response curve and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

-

Protocol: Western Blot for DNA Damage Markers (γ-H2AX)

-

Objective: To assess the kinetics of DNA damage induction by melflufen.

-

Methodology:

-

Treatment: Treat MM cells with melflufen (e.g., 1 µM) or melphalan for various time points (e.g., 0, 2, 6, 24 hours).[8]

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10-12% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Histone H2A.X [Ser139], anti-GAPDH as a loading control).

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol: In Vitro Washout Experiment

-

Objective: To determine if brief exposure to melflufen is sufficient to induce irreversible cytotoxicity.[8]

-

Methodology:

-

Initial Exposure: Treat MM cells with a cytotoxic concentration of melflufen for a short duration (e.g., 2 hours).[8]

-

Washout: After 2 hours, harvest the cells, centrifuge, and wash twice with fresh, drug-free culture medium to remove any remaining extracellular drug.

-

Re-plating: Re-plate the washed cells in fresh, drug-free medium.

-

Continued Incubation: Incubate the cells for a total period of 48-72 hours from the start of the initial treatment.

-

Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® assay as described in Protocol 4.1.

-

Comparison: Compare the viability of the washout group to cells continuously exposed to the drug for the full duration and to untreated controls. Irreversible damage is indicated if the washout group shows cytotoxicity comparable to the continuous exposure group.

-

Conclusion

This compound is a peptide-drug conjugate with a distinct and powerful mechanism of action. By exploiting the high metabolic activity and peptidase overexpression in tumor cells, it achieves targeted delivery and massive intracellular accumulation of its alkylating payload. This leads to rapid, overwhelming, and irreversible DNA damage that circumvents key resistance pathways, including those dependent on p53 and DNA repair mechanisms like Ku80. While clinical data have shown a clear efficacy signal, particularly in improving progression-free survival, the overall clinical benefit continues to be evaluated. The unique biological mechanism of melflufen provides a strong rationale for its continued investigation, both as a single agent and in combination therapies for difficult-to-treat hematological malignancies.

References

- 1. Mechanism of action - Oncopeptides [oncopeptides.com]

- 2. Melflufen - Oncopeptides [oncopeptides.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medrxiv.org [medrxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. FDA puts clinical hold on all trials of Oncopeptides’ melflufen [clinicaltrialsarena.com]

The Core Dynamics of Melflufen Hydrochloride: A Technical Guide to Lipophilicity and Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melflufen (melphalan flufenamide hydrochloride), a first-in-class peptide-drug conjugate (PDC), represents a significant advancement in targeted cancer therapy, particularly for multiple myeloma.[1] Its innovative design leverages the biochemical environment of tumor cells to achieve selective delivery and accumulation of a potent alkylating agent.[2][3] This technical guide provides an in-depth analysis of two fundamental properties that govern its efficacy: lipophilicity and the mechanism of cellular uptake. Understanding these core principles is crucial for researchers and drug development professionals working to optimize its therapeutic potential and explore new applications.

The Critical Role of Lipophilicity

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a key determinant of a drug's pharmacokinetic profile, particularly its ability to cross cellular membranes. Melflufen is characterized by its high lipophilicity, a feature that starkly contrasts with its active metabolite, melphalan.[4][5]

This high lipophilicity is the driving force behind Melflufen's rapid and efficient entry into cells.[6] Unlike hydrophilic drugs that may require active transport proteins, Melflufen can freely diffuse across the lipid bilayer of the cell membrane.[7] This property is a cornerstone of its mechanism, enabling it to bypass common resistance mechanisms associated with drug transporters.[7]

Quantitative Lipophilicity Data

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (Log P). The data below highlights the significant difference between Melflufen and its parent compound, melphalan.

| Compound | Estimated Log P | Key Characteristic | Reference |

| Melflufen Hydrochloride | 4.04 | Highly Lipophilic | [8][9][10] |

| Melphalan | - | Hydrophilic | [5][11] |

Mechanism of Cellular Uptake and Activation

The cellular uptake of Melflufen is a multi-stage process that results in the targeted accumulation of its cytotoxic payload within cancer cells. This process is initiated by passive diffusion and followed by enzymatic activation and intracellular trapping.

-

Passive Diffusion : Due to its high lipophilicity (Log P ≈ 4.04), Melflufen rapidly and freely crosses the cell membrane without the need for specific transporter proteins.[7][12] An equilibrium is quickly established between the extracellular and intracellular environments.[8]

-

Enzymatic Cleavage : Once inside the cell, Melflufen is rapidly hydrolyzed by intracellular enzymes, primarily aminopeptidases and esterases, which are often overexpressed in malignant cells, including multiple myeloma.[7][13] This enzymatic action cleaves the peptide bond, releasing the hydrophilic and potent alkylating agent, melphalan, as well as other metabolites like desethyl-melflufen.[7][10][14]

-

Intracellular Trapping : The newly liberated melphalan is significantly more hydrophilic than its prodrug, Melflufen.[11] This change in chemical property prevents it from readily diffusing back across the cell membrane, effectively trapping the cytotoxic agent inside the cell.[3][8]

-

Concentration Gradient : The continuous intracellular cleavage of incoming Melflufen creates a steep concentration gradient, driving a further influx of the drug into the cell.[7] This elegant mechanism leads to a remarkably high intracellular concentration of melphalan, far exceeding what can be achieved by administering melphalan directly.[8][11]

Caption: Cellular uptake and activation workflow of Melflufen.

Quantitative Impact on Intracellular Concentration and Potency

The unique uptake and activation mechanism of Melflufen results in a dramatic increase in both the intracellular concentration of its active payload and its overall cytotoxic potency compared to equimolar concentrations of melphalan.

| Parameter | Finding | Cell/Tumor Type | Reference |

| Intracellular Melphalan Accumulation | 50-100 fold higher concentration vs. melphalan treatment | Tumor Cells (General) | [8] |

| ~50-fold increased exposure | Multiple Myeloma (MM) Cells | [8] | |

| >10-fold concentration at 15 min vs. melphalan | U-937 Cells | [8] | |

| Time to Peak Concentration | Maximum intracellular melphalan reached within 15 minutes | U-937 Cells | [8] |

| Full activity obtained after 30 minutes of exposure | In vitro models | [8] | |

| Potency (IC50 Superiority) | 50-fold more potent than melphalan | Myeloma Cells (in vitro) | [3][7][13] |

| 49-fold mean superiority vs. melphalan | Lymphoma Cell Lines | [8] | |

| 108-fold average superiority vs. melphalan | Primary Lymphoma Cultures | [8] | |

| 44-fold improvement vs. melphalan | Solid Tumor Cell Lines | [8] | |

| 270-fold average superiority vs. melphalan | Neuroblastoma Cell Lines | [8] |

Experimental Protocols

Determining the cellular uptake of Melflufen requires precise experimental design to differentiate between the prodrug and its metabolites and to account for potential artifacts. Below is a generalized protocol based on standard methodologies for cellular uptake studies.

Protocol: Cellular Uptake Quantification

-

Cell Culture and Seeding :

-

Culture selected cancer cells (e.g., RPMI-8226 multiple myeloma cells) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[15]

-

Seed a defined number of cells (e.g., 3 x 10⁵ cells/well) into 6-well plates and allow them to adhere for 24 hours.[15] Prepare parallel plates for cell number and protein concentration determination.[15]

-

-

Drug Exposure :

-

Prepare fresh solutions of this compound and melphalan (as a comparator) in culture media at desired concentrations (e.g., 5 µM Melflufen vs. 100 µM melphalan).[6]

-

Remove existing media from cells and add the drug-containing media.

-

Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h) to determine uptake kinetics.[6][8]

-

-

Control Groups :

-

Cell Harvesting and Lysis :

-

At each time point, aspirate the drug-containing media.

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.[15]

-

Harvest the cells by trypsinization, followed by centrifugation to form a cell pellet.[15]

-

Lyse the cell pellet using an appropriate lysis buffer or solvent (e.g., HNO₃ or tetramethylammonium hydroxide for elemental analysis, or specific solvents for LC-MS/MS).[15]

-

-

Quantification :

-

Analyze the cell lysates to quantify the intracellular concentrations of Melflufen and melphalan. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for such quantification, offering high sensitivity and specificity.

-

Normalize the drug amount to the cell number or total protein content for accurate comparison between samples.[15]

-

Caption: Generalized experimental workflow for a cellular uptake study.

Downstream Signaling Consequences

The high intracellular concentration of melphalan achieved via Melflufen administration leads to rapid and irreversible DNA damage, triggering apoptosis even in cells resistant to conventional melphalan.[11][13]

-

DNA Damage Response : Melflufen rapidly induces markers of DNA damage, including γ-H2AX, and activates DNA damage response proteins like ATR and CHK1.[8][11]

-

Irreversible Damage : This damage is considered robust and irreversible, partly because, unlike melphalan, Melflufen treatment does not lead to the upregulation of the DNA repair protein Ku80.[8][11]

-

p53-Independent Apoptosis : The cytotoxic effects and induction of apoptosis are independent of p53 function, which is a significant advantage for treating tumors with p53 mutations, a common mechanism of drug resistance.[3][6]

Caption: Downstream DNA damage and apoptosis signaling pathway.

Conclusion

The therapeutic efficacy of this compound is fundamentally rooted in its physicochemical properties. Its high lipophilicity facilitates rapid, passive diffusion into tumor cells, while its peptide conjugate nature allows for targeted enzymatic cleavage by overexpressed intracellular peptidases. This elegant mechanism results in the intracellular accumulation and trapping of its potent alkylating payload, melphalan, at concentrations far exceeding those achievable with direct melphalan administration. The consequence is a robust, p53-independent cytotoxic effect that can overcome established drug resistance mechanisms. This detailed understanding of Melflufen's lipophilicity and cellular uptake provides a solid foundation for its clinical application and for the future development of next-generation peptide-drug conjugates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The approval and withdrawal of melphalan flufenamide (melflufen): Implications for the state of the FDA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melflufen, a peptide‐conjugated alkylator, is an efficient anti‐neo‐plastic drug in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action - Oncopeptides [oncopeptides.com]

- 8. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Melphalan Flufenamide | C24H30Cl2FN3O3 | CID 9935639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncopeptides.com [oncopeptides.com]

- 13. Melflufen - Oncopeptides [oncopeptides.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Cleavage of Melflufen Hydrochloride by Aminopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melflufen (melphalan flufenamide hydrochloride) is a first-in-class peptide-drug conjugate that leverages the enzymatic activity of aminopeptidases for targeted delivery of a potent alkylating agent, melphalan, to cancer cells. This technical guide provides an in-depth exploration of the core mechanism of Melflufen's action: its enzymatic cleavage by aminopeptidases. We will delve into the biochemical basis of this process, present quantitative data on its efficiency, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction: Melflufen's Mechanism of Action

Melflufen was designed as a lipophilic prodrug to overcome resistance and improve the therapeutic index of the conventional alkylating agent, melphalan.[1][2] Its high lipophilicity facilitates rapid and passive diffusion across the cell membrane.[3] Once inside the cell, Melflufen is a substrate for various intracellular aminopeptidases, which are frequently overexpressed in malignant cells, including multiple myeloma.[4][5] The enzymatic cleavage of the dipeptide bond in Melflufen releases the hydrophilic and cytotoxic metabolite, melphalan.[6] This process leads to a significant accumulation of melphalan within the target cancer cells, reaching concentrations 10- to several 100-fold higher than what can be achieved with direct administration of melphalan at equimolar doses.[1][4] The entrapped melphalan then exerts its cytotoxic effect by inducing irreversible DNA damage, leading to apoptosis.[5][7]

The Role of Aminopeptidases in Melflufen Activation

Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. Several aminopeptidases have been implicated in the cleavage of Melflufen, with Aminopeptidase N (APN), also known as CD13, being a key enzyme in this process.[8] Studies have shown that the cytotoxic efficacy of Melflufen is directly correlated with the expression and activity of aminopeptidases in cancer cells.[9] Inhibition of aminopeptidase activity, for instance by using the inhibitor bestatin, has been demonstrated to significantly reduce the intracellular accumulation of melphalan and consequently diminish the cytotoxic effect of Melflufen.[3][10] This dependency on aminopeptidase activity forms the basis of Melflufen's targeted action against cancer cells, which often exhibit elevated levels of these enzymes.[4]

Quantitative Analysis of Melflufen Cleavage and Efficacy

The enzymatic cleavage of Melflufen leads to a significant potentiation of its cytotoxic activity compared to melphalan. This has been quantified in numerous studies through the determination of half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Melflufen versus Melphalan in Multiple Myeloma (MM) Cell Lines

| Cell Line | Resistance Profile | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference | Reference |

| RPMI-8226 | Melphalan-sensitive | ~0.5 | ~10 | ~20 | [1] |

| LR-5 | Melphalan-resistant | ~1 | >50 | >50 | [1] |

| MM.1S | Dexamethasone-sensitive | ~0.1 | >1 | ~10 | [7] |

| U-937 | Lymphoma | 0.44 | - | - | [3] |

| CCRF-CEM | T-cell leukemia | 0.13 | - | - | [3] |

Table 2: Intracellular Accumulation of Melphalan

The rapid cleavage of Melflufen results in a swift and substantial increase in intracellular melphalan concentrations.

| Cell Line | Treatment | Time to Peak Concentration | Peak Intracellular Melphalan Concentration (Relative to Melphalan Treatment) | Reference |

| RPMI-8226 | Melflufen (0.5 µM) | 15 minutes | >10-fold | [1][3] |

| U-937 | Melflufen | 15 minutes | >10-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymatic cleavage and activity of Melflufen.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Melflufen and melphalan on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., RPMI-8226, MM.1S)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Melflufen hydrochloride and Melphalan

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Melflufen and melphalan in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a blank and wells with cells in medium without drugs as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[7]

Measurement of Intracellular Melphalan Concentration by HPLC-MS

This protocol describes the quantification of intracellular melphalan following treatment with Melflufen.

Materials:

-

Cancer cell lines

-

This compound and Melphalan

-

Phosphate-buffered saline (PBS), ice-cold

-

Acetonitrile with 0.1% formic acid

-

Internal standard (e.g., deuterated melphalan)

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with Melflufen or melphalan at desired concentrations for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 500 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase for HPLC-MS analysis.

-

Inject the sample into the HPLC-MS system for quantification of melphalan.

-

Generate a standard curve using known concentrations of melphalan to determine the absolute intracellular concentrations.

Aminopeptidase Activity Assay

This assay measures the aminopeptidase activity in cell lysates, which is crucial for Melflufen activation.

Materials:

-

Cancer cell lines

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)

-

Aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)

-

96-well plate

-

Microplate reader

Procedure:

-

Culture cells to the desired density and harvest them.

-

Wash the cells with PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 50 µg of cell lysate to each well.

-

Add the aminopeptidase substrate to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time using a microplate reader.

-

The rate of increase in absorbance is proportional to the aminopeptidase activity in the lysate.

Visualizing the Core Concepts

Melflufen's Mechanism of Action

References

- 1. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. oncopeptides.com [oncopeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Graphviz [graphviz.org]

- 7. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Command Line | Graphviz [graphviz.org]

- 9. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to Melflufen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Melflufen Hydrochloride: A Technical Guide to its Impact on DNA Damage and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melflufen hydrochloride (melphalan flufenamide) is a first-in-class peptide-drug conjugate that leverages the unique enzymatic environment of cancer cells to deliver a potent alkylating agent, resulting in rapid and irreversible DNA damage. This technical guide provides an in-depth analysis of melflufen's mechanism of action, its profound effects on DNA integrity, and its distinct interaction with cellular DNA repair pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals in oncology research and drug development.

Mechanism of Action: Targeted Delivery and Intracellular Activation

Melflufen is a lipophilic dipeptide ester of melphalan, designed to passively diffuse across cell membranes.[1] Once inside the cell, it is rapidly hydrolyzed by aminopeptidases, which are often overexpressed in malignant cells, particularly in multiple myeloma.[2][3] This enzymatic cleavage releases the hydrophilic alkylating payload, primarily melphalan, which becomes entrapped within the cell, leading to a significantly higher intracellular concentration of the cytotoxic agent compared to direct administration of melphalan.[4][5] This targeted accumulation is a key driver of melflufen's enhanced potency and its ability to overcome melphalan resistance.[4][6]

Induction of DNA Damage: A Rapid and Irreversible Assault

Melflufen's primary cytotoxic effect stems from its ability to induce extensive and irreversible DNA damage.[7][8] The entrapped melphalan acts as an alkylating agent, forming covalent bonds with DNA, leading to cross-linking and the formation of double-strand breaks (DSBs).[1][9] This damage is characterized by its rapid onset and robustness, even at low concentrations.[6]

A key indicator of melflufen-induced DNA damage is the rapid and dose-dependent phosphorylation of histone H2AX to form γ-H2AX.[6][7] This phosphorylation occurs at serine 139 and serves as an early marker for the presence of DSBs.[10] Studies have shown that melflufen induces γ-H2AX, as well as the activation of other critical DNA damage response proteins such as ATR and CHK1, as early as two hours after exposure in both melphalan-sensitive and -resistant multiple myeloma cells.[6][7] This rapid induction of a widespread DNA damage response overwhelms the cell's repair capacity, ultimately triggering apoptosis.[4][6] Furthermore, melflufen has been shown to induce mitochondrial DNA damage, contributing to mitochondrial dysfunction and apoptosis.[2][10]

Impact on DNA Repair Pathways: A Differential Effect

A crucial aspect of melflufen's efficacy, particularly in overcoming drug resistance, lies in its differential impact on DNA repair pathways compared to its parent compound, melphalan.[4][6] While melphalan has been shown to upregulate Ku80, a key protein in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks, melflufen does not induce a similar response.[6][7] This lack of Ku80 upregulation suggests that melflufen-induced DNA damage is not efficiently repaired by the NHEJ pathway, contributing to the irreversibility of the damage.[6][8][11]

The activation of the ATR/CHK1 signaling cascade in response to melflufen indicates the cell's attempt to initiate homologous recombination (HR) repair.[6][7] However, the sheer volume and rapid accumulation of DNA lesions appear to saturate this repair mechanism, leading to cell cycle arrest and apoptosis.[6] The inability of cancer cells to effectively repair the extensive DNA damage inflicted by melflufen is a cornerstone of its potent anti-tumor activity.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, illustrating the potency and efficacy of melflufen.

Table 1: In Vitro Cytotoxicity of Melflufen vs. Melphalan in Multiple Myeloma (MM) Cell Lines

| Cell Line | Resistance Profile | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference |

| RPMI-8226 | Melphalan-Sensitive | ~0.1 - 0.5 | ~5 - 10 | ~50x |

| LR-5 | Melphalan-Resistant | ~0.5 - 1.0 | >100 | >100x |

| MM.1S | - | ~1.0 | ~3.0 | 3x |

Data compiled from multiple sources indicating approximate ranges.[4][6]

Table 2: Induction of Apoptosis and DNA Damage Markers

| Cell Line | Treatment | % TUNEL Positive Cells (48h) | γ-H2AX Induction (2h) |

| MM.1S | Melflufen (1 µM) | Significant Increase | Robust |

| MM.1S | Melphalan (3 µM) | Moderate Increase | Delayed |

| LR-5 | Melflufen (3 µM) | Significant Increase | Robust |

| LR-5 | Melphalan (10 µM) | Minimal Increase | Not Observed |

Qualitative summary based on reported experimental outcomes.[6]

Experimental Protocols

Detailed methodologies for key assays used to evaluate the effects of melflufen are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of melflufen and melphalan on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a range of concentrations of melflufen or melphalan for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[6]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

Objective: To detect DNA fragmentation associated with apoptosis.

Protocol:

-

Treat cells with melflufen or melphalan for the desired time points.

-

Harvest and fix the cells in 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.[6]

Immunoblotting for DNA Damage and Repair Proteins

Objective: To analyze the expression and phosphorylation status of key proteins in the DNA damage response and repair pathways.

Protocol:

-

Treat cells with melflufen or melphalan for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against γ-H2AX, ATR, CHK1, Ku80, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Conclusion

This compound represents a significant advancement in the treatment of multiple myeloma and other hematological malignancies. Its unique mechanism of action, characterized by targeted intracellular accumulation and the induction of rapid, overwhelming, and irreversible DNA damage, sets it apart from traditional alkylating agents. The differential effect on DNA repair pathways, particularly the circumvention of the Ku80-mediated NHEJ pathway, provides a strong rationale for its efficacy in drug-resistant cancers. The data and methodologies presented in this guide underscore the robust preclinical evidence supporting the clinical development and application of melflufen. Further research into the intricate interplay between melflufen and various DNA repair mechanisms will continue to illuminate its therapeutic potential and inform the development of novel combination strategies.

References

- 1. Melphalan Flufenamide (Melflufen): First Approval - ProQuest [proquest.com]

- 2. Mechanism of action - Oncopeptides [oncopeptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Melphalan Flufenamide (Melflufen): First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. researchgate.net [researchgate.net]

In Vitro Pharmacokinetics and Metabolism of Melflufen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melflufen (melphalan flufenamide hydrochloride) is a first-in-class peptide-drug conjugate designed to target aminopeptidases, which are overexpressed in various cancers, leading to the intracellular release of a potent alkylating agent, melphalan. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of melflufen, consolidating available data on its stability, permeability, protein binding, and metabolic pathways. Detailed experimental methodologies are presented alongside quantitative data to support researchers and drug development professionals in understanding the preclinical characteristics of this targeted chemotherapy.

Introduction

Melflufen is a lipophilic dipeptide ester derivative of melphalan. Its high lipophilicity facilitates rapid and passive diffusion across cell membranes. Once inside the target cancer cells, melflufen is hydrolyzed by intracellular peptidases and esterases, releasing the hydrophilic alkylating agent melphalan and the metabolite desethyl-melflufen.[1] This enzymatic cleavage leads to the intracellular accumulation of melphalan, resulting in significantly higher concentrations within tumor cells compared to normal cells.[2][3] This targeted delivery mechanism aims to enhance the therapeutic index of melphalan by increasing its efficacy against malignant cells while potentially reducing systemic toxicity.

In Vitro Metabolism and Stability

The metabolic activation of melflufen is a key aspect of its mechanism of action. In vitro studies have focused on its hydrolysis in various biological matrices.

Hydrolysis in Human Blood and Plasma

An in vitro study conducted in human whole blood demonstrated the rapid distribution of melflufen into blood cells and its swift conversion to its primary active metabolite, melphalan.[4][5]

Experimental Protocol: In Vitro Hydrolysis in Human Whole Blood

-

Test System: Freshly collected human whole blood.

-

Incubation: Melflufen is spiked into the whole blood at a defined concentration and incubated at 37°C with gentle agitation.

-

Sampling: Aliquots are collected at various time points (e.g., 0, 1, 5, 6, 15, 25, 30, 60, and 120 minutes).

-

Sample Processing: At each time point, blood samples are fractionated into plasma and blood cells by centrifugation.

-

Analysis: The concentrations of melflufen and melphalan in both fractions are quantified using a validated LC-MS/MS method.[6][7]

Quantitative Data: Hydrolysis in Human Whole Blood

| Parameter | Melflufen in Blood Cells | Melphalan in Blood Cells | Melphalan in Plasma |

| Time to Peak Concentration | 1 minute[4][5] | 6 minutes[4][5] | 25 minutes[4][5] |

Data synthesized from qualitative descriptions in the cited sources.

In contrast to whole blood, melflufen exhibits a relatively low rate of hydrolysis in human plasma alone, with a reported technical half-life of 2.3 hours.[2][4] This suggests that the enzymatic activity responsible for melflufen's activation is primarily located within blood cells and other tissues, rather than in the plasma compartment.

Metabolism in Liver Preparations

While the primary activation of melflufen occurs via hydrolysis, it is also important to characterize its metabolism by hepatic enzymes to understand its systemic clearance and potential for drug-drug interactions.

Note: Specific quantitative data for the metabolic stability of melflufen in human liver microsomes or hepatocytes (e.g., half-life, intrinsic clearance) were not available in the public domain at the time of this review.

General Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Test System: Pooled human liver microsomes.

-

Incubation: Melflufen is incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of melflufen is determined by LC-MS/MS to calculate the half-life and intrinsic clearance.

Membrane Permeability

The high lipophilicity of melflufen is a key determinant of its rapid cellular uptake. In vitro cell-based assays are used to quantify the permeability of compounds across biological membranes.

Note: Specific quantitative data for the permeability of melflufen from Caco-2 assays (e.g., apparent permeability coefficient (Papp), efflux ratio) were not available in the public domain at the time of this review.

General Experimental Protocol: Caco-2 Permeability Assay

-

Test System: Confluent monolayers of Caco-2 cells cultured on permeable supports.

-

Assay Setup: The permeable supports are placed in a transwell plate, separating the apical (AP) and basolateral (BL) compartments.

-

Incubation: Melflufen is added to either the AP or BL compartment, and the appearance of the compound in the receiving compartment is monitored over time.

-

Sampling: Aliquots are taken from the receiving compartment at specified time points.

-

Analysis: The concentration of melflufen is quantified by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Plasma Protein Binding

The extent of plasma protein binding influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Note: Specific quantitative data for the in vitro plasma protein binding of melflufen were not available in the public domain at the time of this review.

General Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Test System: A dialysis unit with two chambers separated by a semipermeable membrane.

-

Assay Setup: One chamber is filled with human plasma containing melflufen, and the other chamber is filled with a protein-free buffer.

-

Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Sampling: Aliquots are taken from both the plasma and buffer chambers.

-

Analysis: The concentrations of melflufen in both chambers are determined by LC-MS/MS.

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

Evaluating the potential of a new drug to inhibit cytochrome P450 (CYP) enzymes is a critical step in drug development to predict potential drug-drug interactions.

Note: Specific quantitative data for the inhibition of CYP450 enzymes by melflufen (e.g., IC50 values) were not available in the public domain at the time of this review.

General Experimental Protocol: CYP450 Inhibition Assay

-

Test System: Human liver microsomes and specific CYP isoform probe substrates.

-

Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and NADPH in the presence of varying concentrations of melflufen.

-

Metabolite Formation: The reaction is allowed to proceed for a defined period at 37°C.

-

Reaction Termination: The reaction is stopped by adding a quenching solution.

-

Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Calculation: The concentration of melflufen that causes 50% inhibition of metabolite formation (IC50) is determined.

Analytical Methodology

The quantification of melflufen and its metabolites in in vitro samples is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

General LC-MS/MS Method Parameters

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from the in vitro matrix.[6]

-

Internal Standard: An internal standard, such as fluorescein, is used to normalize for variations in sample processing and instrument response.[6][7]

-

Chromatography: Reversed-phase chromatography is often employed to separate melflufen and its metabolites.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

Conclusion

The in vitro profile of melflufen hydrochloride is characterized by its high lipophilicity, leading to rapid cell permeability, and its unique intracellular metabolic activation by peptidases and esterases. This mechanism results in the targeted accumulation of the active alkylating agent melphalan within cancer cells. While qualitative descriptions of these processes are available, there is a notable lack of publicly accessible, detailed quantitative data from standardized in vitro ADME assays. Further disclosure of such data would be invaluable to the scientific community for a more complete understanding of melflufen's preclinical properties and for the development of future peptide-drug conjugates. This guide provides a framework based on the available information and general methodologies to aid researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Pharmacokinetics and Metabolism of Melflufen, an Alkylating Peptide-Drug Conjugate, in Patients with Relapsed Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Investigations into Melflufen Hydrochloride's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the anti-tumor activity of Melflufen hydrochloride (melphalan flufenamide). Melflufen is a first-in-class peptide-drug conjugate (PDC) that leverages the overexpression of aminopeptidases in cancer cells to achieve targeted delivery of a potent alkylating agent.[1][2] This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

Melflufen is a lipophilic dipeptide ester of melphalan, designed to passively diffuse across cell membranes.[3][4] Once inside the cell, it is rapidly hydrolyzed by aminopeptidases and esterases, which are overexpressed in various tumor cells, including multiple myeloma.[3][5] This enzymatic cleavage releases the hydrophilic alkylating agent melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration.[3][4] The accumulated melphalan then exerts its cytotoxic effect by inducing irreversible DNA damage, leading to apoptosis.[5][6] This targeted intracellular accumulation results in a significantly higher potency of Melflufen compared to equimolar concentrations of melphalan.[7]

Preclinical Anti-Tumor Activity

In Vitro Cytotoxicity

Melflufen has demonstrated significantly greater cytotoxic activity compared to melphalan across a broad range of human cancer cell lines and primary tumor cultures.[8] In hematological malignancies, the potency of Melflufen was found to be approximately 50-fold higher than melphalan.[7][8]

Table 1: In Vitro Cytotoxicity of Melflufen vs. Melphalan

| Cancer Type | Cell Lines/Primary Cultures | Melflufen IC50 Range | Melphalan IC50 Range | Fold Superiority (Melflufen vs. Melphalan) | Reference |

| Hematological Malignancies | 15 primary cultures | Mean: 55 nM | - | 27-fold lower than melphalan | [7] |

| Lymphoma | Various cell lines | 0.011 - 0.92 µM | - | Mean: 49-fold | [7][9] |

| Multiple Myeloma | RPMI 8226, U266 | 0.44 µM, 0.13 µM | - | >10-fold intracellular melphalan concentration | [7] |

| Acute Myeloid Leukemia | Various cell lines | Highly sensitive | Considerably less potent | - | [10] |

Overcoming Drug Resistance

A key finding from initial studies is Melflufen's ability to induce apoptosis in cancer cells that have developed resistance to conventional therapies, including melphalan and bortezomib.[7][11] This activity is attributed to Melflufen's distinct mechanism of inducing rapid, robust, and irreversible DNA damage that is not dependent on p53 activation.[6][8] Furthermore, melphalan, but not Melflufen, was found to upregulate Ku80, a protein involved in DNA double-strand break repair, suggesting Melflufen circumvents this resistance mechanism.[6][7]

In Vivo Efficacy

In vivo studies using human tumor xenograft models have consistently shown the superior anti-tumor activity of Melflufen compared to melphalan.[7][12] In a human multiple myeloma xenograft model, Melflufen treatment resulted in more potent inhibition of tumor growth and prolonged survival compared to equimolar doses of melphalan.[11][13] Similar significant anti-tumor activity has been observed in xenograft models of lymphoma, AML, and ovarian cancer.[12]

Table 2: In Vivo Efficacy of Melflufen in Xenograft Models

| Cancer Type | Animal Model | Treatment | Outcome | Reference |

| Multiple Myeloma | Human MM xenograft in mice | Melflufen vs. equimolar melphalan | Significant inhibition of tumor growth (p=0.001) and prolonged survival (p<0.001) with Melflufen. | [13] |

| Lymphoma | Subcutaneous lymphoma xenograft in mice | Melflufen | Significant anti-tumor activity with minimal side effects. | [9] |

| Acute Myeloid Leukemia | Patient-derived xenograft in mice | Melflufen | Significant anti-leukemic activity and increased survival. | [10] |

| Ovarian Cancer | Ovarian cell xenografts | Melflufen | Effective as a single agent and in combination. | [12] |

Clinical Investigations in Multiple Myeloma

Early clinical trials have evaluated the safety and efficacy of Melflufen, primarily in combination with dexamethasone, in patients with relapsed/refractory multiple myeloma (RRMM).

Phase I/II O-12-M1 Study

This open-label, multicenter study assessed Melflufen plus dexamethasone in RRMM patients who had received at least two prior lines of therapy.[14] The combination demonstrated durable responses with a manageable safety profile.[14]

Table 3: Key Efficacy Results from the O-12-M1 Study (n=45)

| Endpoint | Result | 95% Confidence Interval |

| Overall Response Rate (ORR) | 31% | - |

| Median Duration of Response | 8.4 months | 4.6 - 9.6 months |

| Median Progression-Free Survival (PFS) | 5.7 months | 3.7 - 9.2 months |

| Median Overall Survival (OS) | 20.7 months | 11.8 - 41.3 months |

| Data from a median follow-up of 46 months.[14] |

Phase III OCEAN Study

The OCEAN study was a randomized, head-to-head trial comparing Melflufen plus dexamethasone to pomalidomide plus dexamethasone in RRMM patients.[15] Melflufen met the primary endpoint of superior Progression-Free Survival (PFS).[15]

Table 4: Key Efficacy Results from the Phase III OCEAN Study

| Endpoint | Melflufen + Dexamethasone | Pomalidomide + Dexamethasone | Hazard Ratio (HR) / p-value |

| Median PFS (Primary Endpoint) | 6.8 months | 4.9 months | HR: 0.79, p=0.03 |

| Overall Response Rate (ORR) | 33% | 27% | - |

| Median Overall Survival (OS) | - | - | HR: 1.10 (favored pomalidomide) |

| Data presented for the Intention to Treat (ITT) population.[15] |

Phase I/II ANCHOR Study

The ANCHOR study evaluated Melflufen in triplet combinations with dexamethasone and either daratumumab or bortezomib in RRMM patients.[16][17]

Table 5: Key Efficacy Results from the Phase I/II ANCHOR Study

| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Melflufen + Dexamethasone + Daratumumab | 73% | 12.9 months |

| Melflufen + Dexamethasone + Bortezomib | 78% | 14.7 months |

| Results for the recommended Melflufen dose of 30 mg.[16][17] |

Experimental Protocols

In Vitro Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)

-

Cell Preparation: Lymphoma cell lines and primary tumor cells from patients were seeded in 96-well microtiter plates.

-

Drug Exposure: Cells were exposed to a range of concentrations of Melflufen and melphalan for a specified period (e.g., 72 hours).

-

Fluorescence Measurement: The plates were washed, and fluorescein diacetate (FDA) was added. FDA is hydrolyzed by esterases in viable cells to produce fluorescein.

-

Data Analysis: The fluorescence of each well was measured using a fluorometer. The IC50 value (the drug concentration that inhibits cell growth by 50%) was calculated by comparing the fluorescence of treated cells to untreated controls.[9]

Human Multiple Myeloma Xenograft Model

-

Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) were subcutaneously injected into immunodeficient mice (e.g., SCID mice).[13]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into treatment groups and received intravenous injections of Melflufen, equimolar doses of melphalan, or a vehicle control.[13]

-

Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) with calipers. Animal survival was monitored.

-

Endpoint Analysis: Tumor growth inhibition and differences in survival between treatment groups were statistically analyzed.[13]

Conclusion

Initial investigations have established this compound as a potent anti-tumor agent with a novel, targeted mechanism of action. Preclinical studies have consistently demonstrated its superiority over melphalan in terms of cytotoxicity and its ability to overcome drug resistance. Early and late-phase clinical trials in multiple myeloma have confirmed its clinical activity, leading to its evaluation in various combination regimens. The data summarized in this guide underscore the therapeutic potential of Melflufen and provide a foundation for ongoing research and development in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action - Oncopeptides [oncopeptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Melflufen - Oncopeptides [oncopeptides.com]

- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of melflufen (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anti-leukemic activity of the peptidase-potentiated alkylator melflufen in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Melflufen : Preclinical Studies of a Novel Peptidase-Potentiated Alkylator [uu.diva-portal.org]

- 13. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Data on Melflufen Combo for Myeloma Shows Durable Response | Docwire News [docwirenews.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. ANCHOR: melflufen plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ANCHOR: melflufen plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study | Haematologica [haematologica.org]

Methodological & Application

Application Note & Protocol: Melflufen Hydrochloride In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate, leverages the unique biochemical environment of tumor cells for targeted delivery of an alkylating agent.[1][2] Due to its high lipophilicity, melflufen rapidly penetrates cell membranes.[3] Inside the cell, it is hydrolyzed by aminopeptidases, which are often overexpressed in malignant cells, to release its cytotoxic payload, melphalan.[1][2][4] This mechanism leads to a high intracellular concentration of the alkylating agent, causing irreversible DNA damage and subsequent apoptosis.[1][5] In vitro studies have shown that melflufen is significantly more potent than melphalan itself in various cancer cell lines.[2][6]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of melflufen hydrochloride using a standard colorimetric assay (MTT), along with representative data and an overview of its mechanism of action.

Principle of the Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium salt) assay is a widely used method for measuring cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cytotoxicity by measuring the absorbance of the formazan solution.[7]

Melflufen's Mechanism of Action & Signaling Pathway

Melflufen's efficacy is rooted in its targeted activation within cancer cells. After passive diffusion across the cell membrane, intracellular aminopeptidases cleave the peptide bond, releasing melphalan.[8][9] The hydrophilic melphalan becomes entrapped within the cell, leading to a high local concentration.[2][3] This potent alkylating agent induces DNA double-strand breaks, triggering the DNA damage response (DDR) pathway.[5][10] This is evidenced by the rapid phosphorylation of H2AX (forming γ-H2AX) and the activation of upstream kinases like ATR and CHK1.[5][11] Unlike treatment with melphalan alone, melflufen does not appear to upregulate the DNA repair protein Ku80, suggesting it induces an irreversible level of damage that overwhelms cellular repair mechanisms and commits the cell to apoptosis.[5][11][12]

Caption: Melflufen mechanism of action signaling pathway.

Data Presentation: In Vitro Cytotoxicity of Melflufen

Melflufen has demonstrated potent cytotoxic activity across a wide range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | Melflufen IC50 (µM) | Reference |

| Hematological Malignancies | |||

| MM.1S | Multiple Myeloma | ~0.05 | [5] |

| RPMI-8226 | Multiple Myeloma | ~0.08 | [5] |

| INA-6 | Multiple Myeloma | ~0.03 | [13] |

| ARP-1 | Multiple Myeloma | ~0.04 | [13] |

| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.15 | [5] |

| U-937 | Lymphoma | 0.13 | [6] |

| Solid Tumors | |||

| NCI-H69 | Small-Cell Lung Cancer (SCLC) | 0.064 | [6] |

| NCI-H23 | Non-Small-Cell Lung Cancer (NSCLC) | 7.6 | [6] |

| J82 | Urothelial Cancer | Varies with exposure time | [7] |

| RT4 | Urothelial Cancer | Varies with exposure time | [7] |

| D492HER2 | Breast Cancer | ~0.5 | [14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0 | [14] |

Note: IC50 values can vary based on experimental conditions such as exposure time and the specific viability assay used.

Experimental Protocol: Melflufen Cytotoxicity (MTT Assay)

This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line.

Caption: General workflow for an in vitro cytotoxicity assay.

Materials and Reagents

-

Cell Line: Appropriate cancer cell line (e.g., RPMI-8226 multiple myeloma cells).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.

-

Culture Medium: RPMI-1640, DMEM, or other appropriate medium.

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT Reagent: 5 mg/mL in PBS, sterile-filtered.

-

Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[7]

-

Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Step-by-Step Methodology

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells in fresh culture medium to a final concentration for seeding (e.g., 5,000 cells/100 µL).[7] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only). e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

Drug Preparation and Treatment: a. Prepare a series of melflufen dilutions in culture medium from your stock solution. A common starting range is 10 µM down to low nM concentrations. b. After the 24-hour pre-incubation, carefully remove the medium from the wells. c. Add 100 µL of the corresponding melflufen dilution or control medium to each well in triplicate. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[5][13]

-

MTT Assay and Measurement: a. After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background.

Data Analysis

-

Calculate Percent Viability: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100

-

Determine IC50: a. Plot the percent viability against the log of the melflufen concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of melflufen that inhibits cell viability by 50%.

Conclusion

The protocol described provides a reliable method for determining the in vitro cytotoxicity of this compound. Melflufen's unique mechanism of action, which relies on enzymatic activation within tumor cells, results in potent and selective anti-cancer activity.[4] This makes it a compelling agent for further study, particularly in malignancies known to overexpress aminopeptidases and in models of acquired resistance to conventional alkylating agents.[5][13]

References